molecular formula C17H18N2O B4415140 Phenyl-(4-pyridin-4-ylpiperidin-1-yl)methanone

Phenyl-(4-pyridin-4-ylpiperidin-1-yl)methanone

Cat. No.: B4415140
M. Wt: 266.34 g/mol
InChI Key: LWUFTTJGUBUVRV-UHFFFAOYSA-N
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Description

4-(1-Benzoyl-4-piperidinyl)pyridine is an organic compound that features a piperidine ring bonded to a pyridine ring with a benzoyl group attached to the piperidine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(4-pyridin-4-ylpiperidin-1-yl)methanone typically involves the reaction of 4-piperidone with benzoyl chloride to form 1-benzoyl-4-piperidone. This intermediate is then reacted with 4-bromopyridine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzoyl-4-piperidinyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the pyridine ring.

Scientific Research Applications

4-(1-Benzoyl-4-piperidinyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl-(4-pyridin-4-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperidine and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar structure but with a benzyl group instead of a benzoyl group.

    Piperidine: Lacks the benzoyl and pyridine rings, making it less complex.

    Pyridine: Lacks the piperidine and benzoyl groups, making it a simpler aromatic compound.

Uniqueness

4-(1-Benzoyl-4-piperidinyl)pyridine is unique due to its combination of a piperidine ring, a pyridine ring, and a benzoyl group. This structure provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

phenyl-(4-pyridin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-7,10-11,15H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUFTTJGUBUVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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